BenchChemオンラインストアへようこそ!

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Lipophilicity Caco-2 permeability Plasma protein binding

Procure 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034234-89-2) as a critical node in your CDK inhibitor SAR library. With a unique 2,4-dichloro-5-methyl substitution pattern (XLogP3-AA=2.5, TPSA=84.7 Ų), this compound provides an upper-bound reference for halogenation-driven lipophilicity and binding mode deconvolution. Directly compare against 2,5-dimethyl (ΔLogP=−0.9) and 2-fluoro (ΔHBA=+1) analogs to distinguish electrostatic from polarity-driven kinase hinge interactions. Ideal for molecular docking campaigns and computational ADME modeling. Limited commercial availability due to patent-protected chemotype—secure your research supply now.

Molecular Formula C13H10Cl2N4O2S
Molecular Weight 357.21
CAS No. 2034234-89-2
Cat. No. B2883651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
CAS2034234-89-2
Molecular FormulaC13H10Cl2N4O2S
Molecular Weight357.21
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C13H10Cl2N4O2S/c1-8-4-12(11(15)5-10(8)14)22(20,21)18-9-6-16-13-2-3-17-19(13)7-9/h2-7,18H,1H3
InChIKeyOSFBLOVXGOJJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034234-89-2) — Core Chemical Profile for Procurement Decisions


2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034234-89-2) is a fully synthetic, small-molecule sulfonamide featuring a pyrazolo[1,5-a]pyrimidine core linked to a 2,4-dichloro-5-methylphenyl group [1]. The molecule has a molecular weight of 357.2 g/mol, a computed XLogP3-AA of 2.5, and a topological polar surface area (TPSA) of 84.7 Ų [1]. This chemotype falls within a broader class of pyrazolo[1,5-a]pyrimidine derivatives that have been patented as inhibitors of cyclin-dependent kinases (CDKs) [2]. However, publicly available bioactivity data specific to this compound are presently absent from the peer-reviewed and patent literature.

Why Generic Substitution of 2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Fails: Structural and Physicochemical Differentiation


Compounds within the N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide family cannot be casually interchanged, because even single-point alterations to the benzene-ring substituents produce large shifts in lipophilicity, hydrogen-bond acceptor capacity, and steric profile that govern target engagement and selectivity [1][2]. Published SAR for the pyrazolo[1,5-a]pyrimidine scaffold demonstrates that the nature and position of aryl substituents are critical determinants of kinase inhibitory potency and isoform selectivity [2][3]. The 2,4-dichloro-5-methyl pattern represents a distinct physicochemical signature that differs quantifiably from the 2,5-dimethyl, 2-fluoro, and 4-cyano analogs commonly listed alongside it in vendor catalogs.

Product-Specific Quantitative Evidence Guide for 2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Differentiated Properties vs. Closest Analogs


Lipophilicity (XLogP3-AA): Target Compound is 0.9–1.9 Log Units More Lipophilic Than Closest Analogs

The target compound exhibits a computed XLogP3-AA of 2.5, substantially higher than the 2,5-dimethyl analog (1.6), the 2-fluoro analog (0.9), and the 4-cyano analog (0.6) [1][2][3][4]. This ~0.9–1.9 log-unit difference predicts measurably higher passive membrane permeability and altered plasma protein binding, which can shift both apparent biochemical potency and whole-cell activity in kinase inhibitor assays [5].

Lipophilicity Caco-2 permeability Plasma protein binding

Molecular Weight and Heavy Atom Count: Target Compound is the Heaviest and Most Atom-Rich in Its Structural Subgroup

With a molecular weight of 357.2 g/mol and 22 heavy atoms, the target compound is significantly larger than the 2,5-dimethyl analog (302.4 g/mol, 21 heavy atoms), the 2-fluoro analog (292.3 g/mol, 20 heavy atoms), and the 4-cyano analog (299.3 g/mol, 21 heavy atoms) [1][2][3][4]. The two chlorine atoms contribute ~70 Da of additional mass and increase the heavy atom count by 1–2 relative to comparators.

Molecular size Ligand efficiency Drug-likeness

Hydrogen-Bond Acceptor Profile: Distinction Between Chlorine- and Fluorine-Containing Analogs

The target compound has five hydrogen-bond acceptor (HBA) sites, identical in count to the dimethyl analog but one fewer than the 2-fluoro and 4-cyano analogs (6 HBA each) [1][2][3][4]. Chlorine atoms, unlike fluorine, do not act as strong hydrogen-bond acceptors; thus the target compound's HBA capacity is dominated by the sulfonamide oxygens and pyrazolo[1,5-a]pyrimidine nitrogens, providing a distinct donor–acceptor pharmacophore compared to fluorine-bearing congeners.

Hydrogen bonding Kinase hinge binding Selectivity

Substituent Electronic Effects: 2,4-Dichloro-5-methyl Pattern Provides the Strongest Electron-Withdrawing Character Among Direct Analogs

Using classical Hammett σm and σp values, the 2,4-dichloro-5-methyl substitution pattern yields a combined aromatic electron-withdrawing effect (Σσ ≈ 0.85–1.05) that is markedly stronger than the 2,5-dimethyl pattern (Σσ ≈ −0.14), the 2-fluoro pattern (Σσ ≈ 0.54), and the 4-cyano pattern (Σσ ≈ 0.66) [1]. The enhanced electron withdrawal increases the acidity of the sulfonamide N–H proton, which can modulate hydrogen-bond donor strength during target engagement [2].

Hammett constants Electron-withdrawing effect Sulfonamide NH acidity

Class-Level Evidence: Pyrazolo[1,5-a]pyrimidine Sulfonamides as Privileged CDK Inhibitor Scaffolds — Patent-Validated Target Engagement

Pyrazolo[1,5-a]pyrimidine benzenesulfonamides are explicitly claimed as cyclin-dependent kinase (CDK) inhibitors in patents held by Pharmacopeia/Schering (WO 2004026229 A2) and Merck Sharp & Dohme (US 8580782 B2, US 8586576 B2) [1][2][3]. Within these patents, compounds bearing halogenated benzenesulfonamide substituents exhibited CDK inhibitory activity in enzymatic assays [2]. While specific IC50 values for 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide have not been published, the structural congruence with the claimed Markush formulae places this compound within the validated CDK-inhibitory pharmacophore space.

CDK2 CDK4 Kinase inhibition

Best Research and Industrial Application Scenarios for 2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide


CDK-Focused Kinase Inhibitor Screening Library Design

This compound is best deployed as a member of a CDK-targeted screening library, where its higher lipophilicity (XLogP3-AA = 2.5) and strong electron-withdrawing dichloro substitution pattern (Σσ ≈ 0.85–1.05) complement analogs bearing methyl, fluoro, or cyano substituents [1]. The patent-validated pyrazolo[1,5-a]pyrimidine sulfonamide chemotype provides a structurally informed starting point for identifying CDK2- or CDK4-active hits [2].

Structure-Activity Relationship (SAR) Exploration of the Benzenesulfonamide Sub-Pocket

The target compound serves as a key node in systematic SAR studies investigating the tolerance of the CDK solvent-exposed pocket toward halogen substitution. The 2,4-dichloro-5-methyl pattern can be directly compared against the 2,5-dimethyl analog (ΔLogP = −0.9) and 2-fluoro analog (ΔHBA = +1) to deconvolute lipophilicity-driven vs. hydrogen-bond-driven contributions to binding affinity [1].

Computational Docking and Pharmacophore Modeling for Kinase Targets

Owing to its distinct electronic profile (Hammett Σσ ~0.85–1.05) and absence of a strong HBA at the 2-position (unlike the 2-fluoro analog, which carries 6 HBA), this compound is suited for molecular docking campaigns aimed at distinguishing electrostatically driven binding modes from polarity-driven interactions in the kinase hinge region [1].

Physicochemical Property Benchmarking and Computational ADME Profiling

With the highest molecular weight (357.2 g/mol) and lipophilicity (XLogP3-AA = 2.5) among its direct structural subgroup, this compound provides an upper-bound reference point for computational ADME modeling studies evaluating how incremental halogenation affects predicted permeability, solubility, and metabolic stability within the pyrazolo[1,5-a]pyrimidine series [1].

Quote Request

Request a Quote for 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.